molecular formula C10H16ClNO B6166388 2-(2-methoxyphenyl)propan-1-amine hydrochloride CAS No. 5411-16-5

2-(2-methoxyphenyl)propan-1-amine hydrochloride

Katalognummer: B6166388
CAS-Nummer: 5411-16-5
Molekulargewicht: 201.69 g/mol
InChI-Schlüssel: RRYYPVOYDDPYNX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-Methoxyphenyl)propan-1-amine hydrochloride is an organic compound with the molecular formula C10H16ClNO. It is a derivative of phenethylamine and is known for its various applications in scientific research and industry. This compound is often used in the synthesis of pharmaceuticals and other chemical products due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxyphenyl)propan-1-amine hydrochloride typically involves the reaction of 2-methoxybenzaldehyde with nitroethane to form 2-methoxyphenyl-2-nitropropene. This intermediate is then reduced using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) to yield 2-(2-methoxyphenyl)propan-1-amine. Finally, the amine is converted to its hydrochloride salt by treatment with hydrochloric acid (HCl).

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable and efficient methods. These can include catalytic hydrogenation of the nitro compound or other advanced reduction techniques to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-Methoxyphenyl)propan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further modify the amine group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 2-methoxyphenylacetone, while nitration can produce 2-methoxy-5-nitrophenylpropan-1-amine.

Wissenschaftliche Forschungsanwendungen

2-(2-Methoxyphenyl)propan-1-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.

    Medicine: Research explores its potential therapeutic uses, particularly in the development of new pharmaceuticals.

    Industry: It is utilized in the production of fine chemicals and other industrial applications.

Wirkmechanismus

The mechanism of action of 2-(2-methoxyphenyl)propan-1-amine hydrochloride involves its interaction with specific molecular targets in biological systems. It can act as a ligand for certain receptors, influencing various signaling pathways. The exact pathways and targets depend on the specific context of its use, such as its role in neurotransmitter modulation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-(4-Methoxyphenyl)propan-2-amine hydrochloride
  • 2-(3-Methoxyphenyl)propan-2-amine hydrochloride

Uniqueness

2-(2-Methoxyphenyl)propan-1-amine hydrochloride is unique due to its specific substitution pattern on the aromatic ring, which influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it valuable for specific research and industrial applications.

Eigenschaften

CAS-Nummer

5411-16-5

Molekularformel

C10H16ClNO

Molekulargewicht

201.69 g/mol

IUPAC-Name

2-(2-methoxyphenyl)propan-1-amine;hydrochloride

InChI

InChI=1S/C10H15NO.ClH/c1-8(7-11)9-5-3-4-6-10(9)12-2;/h3-6,8H,7,11H2,1-2H3;1H

InChI-Schlüssel

RRYYPVOYDDPYNX-UHFFFAOYSA-N

Kanonische SMILES

CC(CN)C1=CC=CC=C1OC.Cl

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.